Ulodesine

Catalog No.
S546322
CAS No.
548486-59-5
M.F
C12H16N4O3
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ulodesine

CAS Number

548486-59-5

Product Name

Ulodesine

IUPAC Name

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1

InChI Key

AFNHHLILYQEHKK-BDAKNGLRSA-N

SMILES

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO

Solubility

Soluble in DMSO, not in water

Synonyms

BCX4208, BCX 4208, BCX-4208, Ulodesine, DADMe-immucillin H

Canonical SMILES

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO

Description

The exact mass of the compound Ulodesine is 264.12224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ulodesine is a small molecule compound classified as a purine nucleoside phosphorylase inhibitor. Its chemical formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3} and it has an average molecular weight of approximately 264.285 g/mol. Structurally, it belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine ring system. This unique structure contributes to its biological activity and therapeutic potential .

Ulodesine primarily acts by inhibiting the enzyme purine nucleoside phosphorylase, which catalyzes the phosphorolytic breakdown of purine nucleosides into their respective bases and pentose-1-phosphate. This inhibition leads to decreased levels of purine metabolites in the body, particularly affecting the metabolism of guanosine and inosine . The specific reaction can be summarized as follows:

GuanosinePNPGuanine+D Ribose 1 Phosphate\text{Guanosine}\xrightarrow{\text{PNP}}\text{Guanine}+\text{D Ribose 1 Phosphate}

By inhibiting this pathway, Ulodesine can alter purine metabolism significantly, which is beneficial in various therapeutic contexts.

Ulodesine has demonstrated significant biological activity, particularly in the treatment of conditions like gout, hyperuricemia, and certain types of leukemia. In clinical trials, it has shown effectiveness in reducing serum uric acid levels and has been explored as an immune checkpoint inhibitor in cancer therapy. Its mechanism involves enhancing immune responses against tumors by modulating TLR7 signaling pathways .

Pharmacological Actions

  • Inhibitor: Specifically inhibits purine nucleoside phosphorylase.
  • Potential Uses: Treatment of gout, hyperuricemia, and as an adjunct therapy in leukemia post-stem cell transplant.

The synthesis of Ulodesine typically involves multi-step organic reactions that construct its complex pyrrolopyrimidine structure. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Formation of the Pyrrolopyrimidine Core: Utilizing cyclization reactions between appropriate precursors.
  • Functionalization: Adding hydroxymethyl and other functional groups to achieve the final structure.
  • Purification: Employing techniques such as crystallization or chromatography to isolate pure Ulodesine .

Ulodesine is primarily researched for its applications in:

  • Gout Management: As a treatment option for chronic gout by lowering uric acid levels.
  • Cancer Therapy: Investigated as a potential immuno-oncology agent to enhance graft-versus-leukemia effects in patients undergoing stem cell transplants .
  • Research Tool: Used in studies exploring purine metabolism and immune modulation.

Studies have examined Ulodesine's interactions with various biological systems:

  • Drug Interactions: It has been evaluated in combination with other medications like allopurinol for synergistic effects on uric acid reduction.
  • Enzyme Interaction: The specificity of Ulodesine for purine nucleoside phosphorylase has been confirmed through kinetic studies, demonstrating its potential to selectively inhibit this enzyme without significant off-target effects .

Several compounds share structural or functional similarities with Ulodesine. Here are a few notable examples:

Compound NameStructure TypePrimary UseUnique Feature
ForodesinePurine Nucleoside InhibitorTreatment of leukemiaAdvanced clinical trials
DADMe-immucillin-GAzanucleoside AnalogResearch on enzyme inhibitionHigher potency than first-generation inhibitors
BCX4208Purine Nucleoside InhibitorGout treatmentSimilar mechanism but different efficacy profile

Uniqueness of Ulodesine

Ulodesine's unique combination of structural features and its dual role as both a gout treatment and an immune checkpoint inhibitor sets it apart from these compounds. Its ability to modulate immune responses while effectively managing uric acid levels highlights its potential versatility in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

264.12224039 g/mol

Monoisotopic Mass

264.12224039 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNG8L9460Y

Dates

Modify: 2024-02-18
1: Bantia S, Parker C, Upshaw R, Cunningham A, Kotian P, Kilpatrick JM, Morris P, Chand P, Babu YS. Potent orally bioavailable purine nucleoside phosphorylase inhibitor BCX-4208 induces apoptosis in B- and T-lymphocytes--a novel treatment approach for autoimmune diseases, organ transplantation and hematologic malignancies. Int Immunopharmacol. 2010 Jul;10(7):784-90. doi: 10.1016/j.intimp.2010.04.009. Epub 2010 Apr 22. PubMed PMID: 20399911.
2: Kamath VP, Juarez-Brambila JJ, Morris PE Jr. Synthesis of labeled BCX-4208, a  potent inhibitor of purine nucleoside phosphorylase. Drug Test Anal. 2009 Mar;1(3):125-7. doi: 10.1002/dta.24. PubMed PMID: 20355185.

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